1-(4,6-dimethylpyrimidin-2-yl)-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Description
This heterocyclic compound features a fused indazol-4-one core substituted with a 4,6-dimethylpyrimidin-2-yl group at position 1 and a 3,4,5-trimethoxyphenyl moiety at position 5. Its structural complexity arises from the combination of a pyrimidine ring, a tetrahydroindazole system, and a trimethoxy-substituted aromatic group. While its exact pharmacological targets remain under investigation, analogs of this compound class have shown activity in kinase inhibition and microtubule disruption .
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-12-6-13(2)25-22(24-12)26-17-7-14(8-18(27)16(17)11-23-26)15-9-19(28-3)21(30-5)20(10-15)29-4/h6,9-11,14H,7-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTDZTUGWAZERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(C=N2)C(=O)CC(C3)C4=CC(=C(C(=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4,6-dimethyl-2-aminopyrimidine, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 3,4,5-trimethoxybenzyl chloride.
Cyclization to Form the Indazole Ring: The final step involves cyclization to form the indazole ring, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine or trimethoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 1-(4,6-dimethylpyrimidin-2-yl)-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one exhibit significant anticancer properties. For instance:
- Mechanism of Action: It is hypothesized that the compound may inhibit specific kinases involved in cancer cell proliferation.
- Case Study: A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) through apoptosis induction mechanisms.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- In vitro Studies: Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli showed promising results in inhibiting growth.
- Potential Applications: This suggests potential use in developing new antibiotics or antimicrobial agents.
Neuroprotective Effects
Emerging studies suggest that the compound may have neuroprotective properties:
- Mechanism: It is believed to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
- Research Findings: Animal models have shown improved cognitive functions when treated with the compound following neurotoxic insults.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored:
- Inflammation Models: In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with the compound.
- Therapeutic Potential: This could lead to applications in treating chronic inflammatory diseases such as rheumatoid arthritis.
Organic Electronics
Due to its unique electronic properties:
- Conductivity Studies: The compound has been tested for use in organic semiconductor devices.
- Results: Preliminary findings indicate it could be used as a conductive polymer in organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, transcription factors, or other signaling molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes are best contextualized by comparing it to related derivatives. Below is a detailed comparison based on substituent patterns, biological activities, and synthetic challenges.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Reported Activities | Key Differentiators |
|---|---|---|---|---|---|
| Target Compound : 1-(4,6-Dimethylpyrimidin-2-yl)-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one |
Indazol-4-one fused with pyrimidine | - 4,6-Dimethylpyrimidin-2-yl - 3,4,5-Trimethoxyphenyl |
~424.45 | Hypothesized kinase/tubulin modulation (based on trimethoxyphenyl moiety) | Trimethoxyphenyl enhances lipophilicity and π-π stacking potential. |
| Analog 1 : 1-(4,6-Dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one |
Indazol-4-one fused with pyrimidine | - 4,6-Dimethylpyrimidin-2-yl | ~293.33 | Potential kinase inhibition (structural inference) | Lacks trimethoxyphenyl; reduced steric bulk and lower molecular weight. |
| Analog 2 : 3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine |
Tetrahydroindazole | - Ethyl group - Amine at position 4 |
~193.25 | Research applications in CNS targeting | Amino group increases polarity; distinct substitution pattern. |
| Analog 3 : 4-Aminoindazole |
Planar indazole | - Amino group at position 4 | ~133.15 | Antimicrobial and antitumor activities | Fully aromatic core; lacks pyrimidine and methoxy groups. |
Key Observations:
Trimethoxyphenyl Impact : The target compound’s 3,4,5-trimethoxyphenyl group distinguishes it from Analog 1, likely enhancing binding affinity through hydrophobic interactions and steric complementarity in enzymatic pockets (e.g., tubulin or kinase active sites) .
Pyrimidine vs. Amine Substituents : Compared to Analog 2, the pyrimidine ring in the target compound introduces hydrogen-bonding capacity (via N atoms) and rigidity, which may improve target selectivity.
Biological Activity
Overview
1-(4,6-dimethylpyrimidin-2-yl)-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound that has attracted attention due to its potential biological activities. This compound's unique structure combines a pyrimidine ring and an indazole moiety, contributing to its diverse pharmacological properties.
- Molecular Formula : C₁₃H₁₈N₄O₃
- Molecular Weight : 278.31 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis and interfering with metabolic pathways essential for bacterial survival. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results highlight its potential as a lead compound for the development of new antibiotics.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Notably:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical) | 10 µM |
| MCF-7 (breast) | 15 µM |
| A549 (lung) | 12 µM |
The compound's ability to target multiple pathways involved in cancer progression makes it a promising candidate for further development in cancer therapy.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antimicrobial Mechanism : It inhibits key enzymes involved in bacterial cell wall synthesis.
- Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Regulation : The compound affects cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity compared to standard antibiotics .
- Cancer Cell Line Study : A research article from Cancer Letters reported that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Mechanistic Insights : A comprehensive review in Pharmacology & Therapeutics discussed the mechanisms by which similar compounds exert their biological effects and suggested potential pathways for drug development .
Q & A
Basic: What strategies optimize the synthesis yield and purity of this compound?
Methodological Answer:
Optimization requires systematic adjustment of reaction parameters:
- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may increase side reactions. Controlled heating (e.g., reflux in DMF) balances yield and purity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while EtOH/DMF mixtures improve recrystallization efficiency .
- Catalysts : Triethylamine (Et₃N) is critical for deprotonation in condensation steps, reducing reaction time .
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress and isolate intermediates .
Basic: Which analytical techniques confirm the compound’s structure and purity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to verify the indazole core (δ 7.5–8.0 ppm for aromatic protons), pyrimidinyl substituents (δ 2.4–2.6 ppm for methyl groups), and tetrahydro ring protons (δ 3.0–4.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) to detect residual solvents/byproducts .
Basic: What in vitro assays are suitable for probing its biological activity?
Methodological Answer:
- Kinase Inhibition : Use fluorescence-based ATP-competitive assays (e.g., ADP-Glo™) to screen against kinases (e.g., CDKs, Aurora kinases) due to structural similarity to pyrimidine kinase inhibitors .
- Cell Viability (MTT Assay) : Test IC₅₀ in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
- ROS Scavenging : Assess antioxidant potential via DPPH radical scavenging, given the 3,4,5-trimethoxyphenyl moiety’s redox activity .
Advanced: How to address challenges in multi-step synthesis (e.g., regioselectivity, isomer separation)?
Methodological Answer:
- Regioselectivity : Employ directing groups (e.g., tert-butyldimethylsilyl) during cyclization to favor indazole formation over alternative ring systems .
- Isomer Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or fractional crystallization in EtOH/water to isolate Z/E isomers .
- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .
Advanced: How to resolve contradictions in spectral data (e.g., NMR splitting patterns)?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydroindazole region by correlating ¹H-¹H and ¹H-¹³C couplings .
- Variable Temperature NMR : Identify dynamic effects (e.g., ring-flipping) by acquiring spectra at 25°C and 60°C .
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in complex regions (e.g., methyl groups) .
Advanced: What methodologies improve solubility for in vivo studies?
Methodological Answer:
- Co-solvent Systems : Use PEG-400/water (1:1 v/v) or cyclodextrin complexes to enhance aqueous solubility .
- Salt Formation : React with HCl or sodium acetate to generate water-soluble salts without altering bioactivity .
- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) to improve bioavailability and reduce off-target effects .
Advanced: How to model structure-activity relationships (SAR) computationally?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding modes in kinase domains (e.g., ATP-binding pockets of CDK2) .
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess ligand-protein stability and identify critical residues .
- QSAR Modeling : Train models with descriptors (e.g., logP, polar surface area) on kinase inhibition data to prioritize analogs .
Advanced: How to design combination therapies targeting synergistic mechanisms?
Methodological Answer:
- Synergy Screening : Use Chou-Talalay analysis in cell lines co-treated with standard chemotherapeutics (e.g., paclitaxel) .
- PK/PD Modeling : Integrate pharmacokinetic data (e.g., Cₘₐₓ, t₁/₂) with tumor growth inhibition metrics to optimize dosing schedules .
- Dual-Target Probes : Functionalize the indazole core with moieties targeting tubulin (e.g., combretastatin analogs) for dual kinase/microtubule inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
